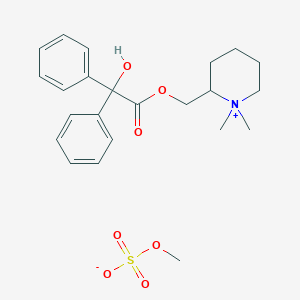

Métilsulfate de bévonium

Vue d'ensemble

Description

Le méthylsulfate de bévonium, également connu sous le nom de méthylsulfate de bévonium, est un composé d'ammonium quaternaire aux propriétés antimuscariniques. Il est couramment utilisé pour ses effets antispasmodiques et bronchodilatateurs. Le composé est souvent utilisé sous la forme de son sel de méthylsulfate et a des applications dans divers domaines médicaux et de recherche .

Applications De Recherche Scientifique

Bevonium metilsulfate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard compound in analytical chemistry.

Biology: Employed in studies involving muscarinic acetylcholine receptors due to its antimuscarinic properties.

Medicine: Utilized in the development of antispasmodic and bronchodilating drugs.

Industry: Applied in the formulation of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Mécanisme D'action

Target of Action

Bevonium methylsulfate primarily targets the muscarinic acetylcholine receptors (CHRM) . These receptors play a crucial role in the parasympathetic nervous system, mediating various physiological responses such as heart rate, smooth muscle contraction, and glandular secretion.

Mode of Action

As an antimuscarinic compound , Bevonium methylsulfate acts by blocking the muscarinic acetylcholine receptors . This blockade inhibits the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system. By preventing acetylcholine from binding to its receptors, Bevonium methylsulfate reduces the parasympathetic activity, leading to a decrease in smooth muscle contractions and glandular secretions.

Biochemical Pathways

The action of Bevonium methylsulfate affects two primary biochemical pathways: the Neuroactive ligand-receptor interaction and the Cholinergic synapse . The blockade of muscarinic acetylcholine receptors disrupts these pathways, altering the transmission of signals in the nervous system. This disruption leads to the downstream effects of reduced smooth muscle contractions and glandular secretions.

Result of Action

The molecular and cellular effects of Bevonium methylsulfate’s action primarily involve the reduction of smooth muscle contractions and glandular secretions . This results in its antispasmodic and bronchodilating properties, making it useful in conditions like bronchial asthma and gastrointestinal disorders .

Analyse Biochimique

Biochemical Properties

Bevonium metilsulfate plays a significant role in biochemical reactions by acting as a muscarinic acetylcholine receptor antagonist. It interacts with muscarinic receptors (M1, M2, M3, M4, and M5) in the body, inhibiting the action of acetylcholine. This inhibition leads to a reduction in smooth muscle contractions and glandular secretions . The compound’s interaction with these receptors is crucial for its therapeutic effects, particularly in reducing spasms and dilating the bronchi.

Cellular Effects

Bevonium metilsulfate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking muscarinic receptors, bevonium metilsulfate reduces intracellular calcium levels, leading to decreased muscle contractions and glandular secretions . This modulation of cell signaling pathways can also impact gene expression, resulting in altered cellular responses.

Molecular Mechanism

The molecular mechanism of bevonium metilsulfate involves its binding to muscarinic acetylcholine receptors, preventing acetylcholine from exerting its effects. This binding leads to the inhibition of G-protein coupled receptor signaling, which in turn reduces the activity of downstream effectors such as phospholipase C and adenylate cyclase . The inhibition of these enzymes results in decreased production of second messengers like inositol trisphosphate (IP3) and cyclic AMP (cAMP), ultimately leading to reduced muscle contractions and glandular secretions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bevonium metilsulfate can change over time. The compound’s stability and degradation are important factors to consider. Bevonium metilsulfate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that the compound can maintain its efficacy in reducing muscle contractions and glandular secretions over time, although its potency may decrease with prolonged exposure.

Dosage Effects in Animal Models

The effects of bevonium metilsulfate vary with different dosages in animal models. At low doses, the compound effectively reduces muscle contractions and glandular secretions without significant adverse effects . At higher doses, bevonium metilsulfate can cause toxic effects such as tachycardia, dry mouth, and urinary retention . These threshold effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

Bevonium metilsulfate is involved in several metabolic pathways, primarily related to its role as a muscarinic receptor antagonist. The compound interacts with enzymes such as acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft . By inhibiting acetylcholine’s action, bevonium metilsulfate indirectly affects metabolic flux and metabolite levels, leading to altered cellular responses.

Transport and Distribution

Within cells and tissues, bevonium metilsulfate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, bevonium metilsulfate can accumulate in specific compartments, influencing its localization and activity. This distribution is crucial for its therapeutic effects, as it ensures the compound reaches its target sites.

Subcellular Localization

Bevonium metilsulfate’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows bevonium metilsulfate to exert its effects precisely where needed, enhancing its therapeutic efficacy.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du méthylsulfate de bévonium implique généralement la réaction de l'acide 2-hydroxy-2,2-diphénylacétique avec la 1,1-diméthylpipéridine. La réaction se déroule par estérification, suivie d'une quaternisation avec du méthylsulfate pour donner le produit final .

Méthodes de production industrielle : La production industrielle du méthylsulfate de bévonium suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à écoulement continu et de conditions de réaction contrôlées pour garantir un rendement et une pureté élevés. Le processus comprend des étapes de purification rigoureuses telles que la recristallisation et la chromatographie pour obtenir le produit final de qualité pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions : Le méthylsulfate de bévonium subit diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe ammonium quaternaire peut participer à des réactions de substitution nucléophile.

Hydrolyse : La liaison ester de la molécule peut être hydrolysée en milieu acide ou basique.

Réactifs et conditions communs :

Substitution nucléophile : Les réactifs courants comprennent des nucléophiles tels que les halogénures et les hydroxydes.

Hydrolyse : Des solutions aqueuses acides ou basiques sont utilisées pour hydrolyser la liaison ester.

Principaux produits formés :

Réactions de substitution : Les produits dépendent du nucléophile utilisé ; par exemple, la réaction avec des ions chlorure donne le sel de chlorure correspondant.

4. Applications de la recherche scientifique

Le méthylsulfate de bévonium a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme composé standard en chimie analytique.

Biologie : Employé dans des études impliquant les récepteurs muscariniques de l'acétylcholine en raison de ses propriétés antimuscariniques.

Médecine : Utilisé dans le développement d'antispasmodiques et de bronchodilatateurs.

Industrie : Appliqué dans la formulation de produits pharmaceutiques et comme intermédiaire dans la synthèse d'autres composés chimiques

5. Mécanisme d'action

Le méthylsulfate de bévonium exerce ses effets en agissant comme un antagoniste aux récepteurs muscariniques de l'acétylcholine. Il se lie à ces récepteurs, inhibant l'action de l'acétylcholine, un neurotransmetteur impliqué dans la contraction musculaire et d'autres processus physiologiques. Cette inhibition conduit à la relaxation des muscles lisses, ce qui se traduit par ses effets antispasmodiques et bronchodilatateurs .

Composés similaires :

Pirénzépine : Un autre composé antimuscarinique aux propriétés similaires.

Atropine : Un agent antimuscarinique bien connu utilisé pour diverses applications médicales.

Scopolamine : Utilisé pour ses effets antimuscariniques et antiémétiques.

Unicité du méthylsulfate de bévonium : Le méthylsulfate de bévonium est unique en raison de sa structure chimique spécifique, qui procure un effet antimuscarinique équilibré avec un minimum d'effets secondaires. Sa structure d'ammonium quaternaire améliore sa stabilité et sa solubilité, ce qui le rend approprié pour diverses formulations pharmaceutiques .

Comparaison Avec Des Composés Similaires

Pirenzepine: Another antimuscarinic compound with similar properties.

Atropine: A well-known antimuscarinic agent used for various medical applications.

Scopolamine: Used for its antimuscarinic and antiemetic effects.

Uniqueness of Bevonium Metilsulfate: Bevonium metilsulfate is unique due to its specific chemical structure, which provides a balanced antimuscarinic effect with minimal side effects. Its quaternary ammonium structure enhances its stability and solubility, making it suitable for various pharmaceutical formulations .

Activité Biologique

Bevonium metilsulfate, a quaternary ammonium compound, has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. This article reviews the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C23H31NO7S

- Molecular Weight : 453.56 g/mol

- Stereochemistry : Mixed with one defined stereocenter.

Bevonium metilsulfate is characterized by a quaternary nitrogen atom, which contributes to its solubility and interaction with biological membranes. Its structure allows it to act as a surfactant and an antimicrobial agent, making it a compound of interest in various applications.

Antimicrobial Properties

Bevonium metilsulfate exhibits significant antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily through disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of Bevonium Metilsulfate

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

In vitro studies have demonstrated that Bevonium metilsulfate has cytotoxic effects on mammalian cell lines. The cytotoxicity is dose-dependent, with higher concentrations leading to increased cell death. This property raises considerations for its safe use in therapeutic applications.

Table 2: Cytotoxicity of Bevonium Metilsulfate on Mammalian Cell Lines

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the efficacy of Bevonium metilsulfate in treating infections caused by multidrug-resistant bacteria. The results indicated that the compound significantly reduced bacterial load in infected tissue samples compared to control groups, suggesting its potential as an alternative antimicrobial agent. -

Toxicological Assessment :

A comprehensive toxicity assessment was conducted using various mammalian cell lines. The study highlighted that while Bevonium metilsulfate is effective against pathogens, it also poses risks for normal cell viability at higher concentrations, necessitating further research into its therapeutic window.

Propriétés

IUPAC Name |

(1,1-dimethylpiperidin-1-ium-2-yl)methyl 2-hydroxy-2,2-diphenylacetate;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28NO3.CH4O4S/c1-23(2)16-10-9-15-20(23)17-26-21(24)22(25,18-11-5-3-6-12-18)19-13-7-4-8-14-19;1-5-6(2,3)4/h3-8,11-14,20,25H,9-10,15-17H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKJGGRSAVLXTE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33371-53-8 (Parent), 75-93-4 (Parent) | |

| Record name | Bevonium metilsulfate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3046615 | |

| Record name | Bevonium metilsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5205-82-3 | |

| Record name | Bevonium methyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5205-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bevonium metilsulfate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bevonium metilsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bevonium metilsulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEVONIUM METILSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWC15E373Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.